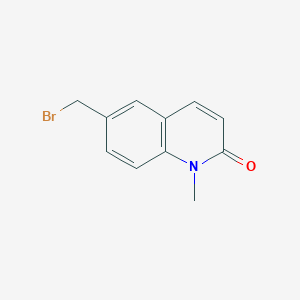
6-(Bromomethyl)-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a bromomethyl group at the 6th position and a methyl group at the 1st position of the quinoline ring, with a ketone functional group at the 2nd position. Its molecular formula is C11H10BrNO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinoline-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Bromomethyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical transformations and studies.
Medicine: Research into its derivatives has shown promise in developing new pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-1-methylquinolin-2(1H)-one and its derivatives often involves interaction with biological targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Bromomethyl-2-methylquinoline: Similar structure but with the methyl group at the 2nd position instead of the 1st.
6-Bromomethyl-1,3-dioxolo[4,5-g]quinoline-7-carboxylate: Contains additional functional groups and a dioxolo ring.
Uniqueness: 6-(Bromomethyl)-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H10BrNO |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
6-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2-6H,7H2,1H3 |
InChI-Schlüssel |
APKOFYNJRBPGMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

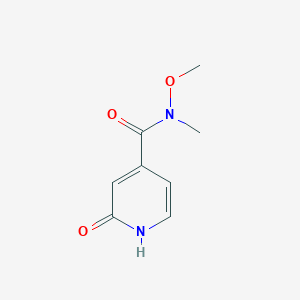
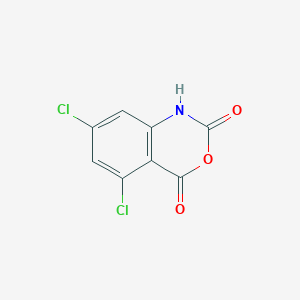

![Methyl 3-[6-(4-fluorophenyl)pyridin-3-yl]prop-2-enoate](/img/structure/B8680337.png)
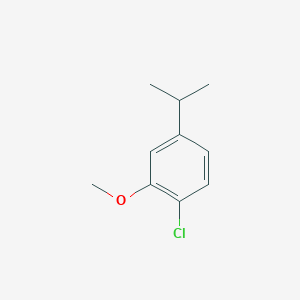

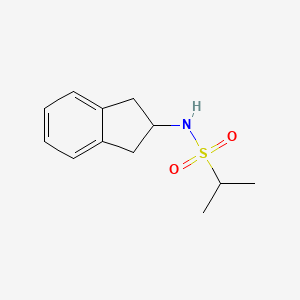

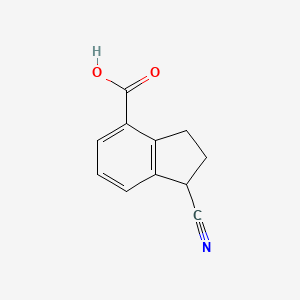
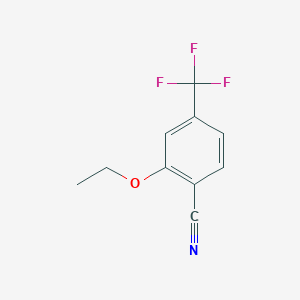

![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indole](/img/structure/B8680396.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)

